(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
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Overview
Description
The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone” is a complex organic molecule that features a combination of thiadiazole, piperidine, and thiazole moieties. These structural components are often found in compounds with significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the individual moieties, such as the thiadiazole, piperidine, and thiazole rings, followed by their sequential coupling.
Thiadiazole Synthesis: This can be achieved through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Piperidine Synthesis: Piperidine can be synthesized via the hydrogenation of pyridine or through the reduction of piperidone.
Thiazole Synthesis: Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
The final coupling step to form the target compound may involve nucleophilic substitution reactions, where the thiadiazole and thiazole moieties are linked to the piperidine ring under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield thiazole sulfoxides, while reduction of nitro groups may yield corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole and thiazole rings.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism by which the compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole and thiazole rings may interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone: shares structural similarities with other thiadiazole and thiazole-containing compounds, such as:
Uniqueness
The unique combination of thiadiazole, piperidine, and thiazole rings in this compound may confer distinct biological activities and chemical reactivity, making it a valuable target for further research and development.
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-16(14-10-24-15(19-14)12-4-2-1-3-5-12)21-8-6-13(7-9-21)23-17-20-18-11-25-17/h1-5,10-11,13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCZCSANNHJLDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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